molecular formula C18H20N4O2S B12595228 Acetamide,2-[[2-(tert-butyl)-4-quinazolinyl]thio]-N-(5-methyl-3-isoxazolyl)-

Acetamide,2-[[2-(tert-butyl)-4-quinazolinyl]thio]-N-(5-methyl-3-isoxazolyl)-

Cat. No.: B12595228
M. Wt: 356.4 g/mol
InChI Key: DBYZUNNMOSYGAK-UHFFFAOYSA-N
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Description

The compound Acetamide,2-[[2-(tert-butyl)-4-quinazolinyl]thio]-N-(5-methyl-3-isoxazolyl)- is a structurally complex molecule featuring:

  • A quinazoline core substituted with a tert-butyl group at position 2.
  • A thioether bridge connecting the quinazoline moiety to an acetamide backbone.
  • An N-(5-methyl-3-isoxazolyl) group as the terminal substituent.

Properties

Molecular Formula

C18H20N4O2S

Molecular Weight

356.4 g/mol

IUPAC Name

2-(2-tert-butylquinazolin-4-yl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide

InChI

InChI=1S/C18H20N4O2S/c1-11-9-14(22-24-11)20-15(23)10-25-16-12-7-5-6-8-13(12)19-17(21-16)18(2,3)4/h5-9H,10H2,1-4H3,(H,20,22,23)

InChI Key

DBYZUNNMOSYGAK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NC(=NC3=CC=CC=C32)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide,2-[[2-(tert-butyl)-4-quinazolinyl]thio]-N-(5-methyl-3-isoxazolyl)- typically involves multiple steps, starting with the preparation of the quinazoline and isoxazole intermediates. The tert-butyl group is introduced through alkylation reactions. The final step involves the formation of the acetamide linkage, which is achieved through a condensation reaction between the quinazoline and isoxazole intermediates under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Acetamide,2-[[2-(tert-butyl)-4-quinazolinyl]thio]-N-(5-methyl-3-isoxazolyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Acetamide,2-[[2-(tert-butyl)-4-quinazolinyl]thio]-N-(5-methyl-3-isoxazolyl)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Acetamide,2-[[2-(tert-butyl)-4-quinazolinyl]thio]-N-(5-methyl-3-isoxazolyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazoline ring is known to interact with kinase enzymes, potentially inhibiting their activity. The isoxazole ring may contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Quinazolinyl-Thio-Acetamide Analogs

Key Example :

  • 2-[[2-(2-Cyclopentylethyl)-4-quinazolinyl]thio]-N-(5-methyl-3-isoxazolyl)acetamide ()
    • Structural Difference : Cyclopentylethyl substituent at position 2 of quinazoline vs. tert-butyl.
    • Implications : The cyclopentylethyl group introduces a less bulky but more flexible alkyl chain, which may reduce steric hindrance in target binding compared to tert-butyl. This could enhance solubility but decrease metabolic stability .
Compound Name Molecular Formula Molecular Weight Key Substituents Reference
Acetamide,2-[[2-(tert-butyl)-4-quinazolinyl]thio]-N-(5-methyl-3-isoxazolyl)- C₂₁H₂₅N₅O₂S 411.52 g/mol 2-(tert-butyl)quinazoline Inferred
2-[[2-(2-Cyclopentylethyl)-4-quinazolinyl]thio]-N-(5-methyl-3-isoxazolyl)acetamide C₂₃H₂₇N₅O₂S 437.56 g/mol 2-(cyclopentylethyl)quinazoline

Triazinoindole-Thio-Acetamides ()

Compounds such as N-(4-Bromophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (Compound 26) share the thio-acetamide backbone but replace quinazoline with a triazinoindole core.

  • Key Differences: Triazinoindole vs. quinazoline: The former has a fused triazine-indole system, offering distinct electronic properties and binding motifs.

Isoxazolyl Acetamides with Bulky Substituents ()

Example : 2-(1-adamantyl)-N-(5-methyl-3-isoxazolyl)acetamide

  • Structural Contrast : Adamantyl group replaces the quinazolinyl-thioether moiety.
  • Implications: Adamantyl’s rigid, hydrophobic structure may improve blood-brain barrier penetration, making it relevant for CNS-targeted therapies.

Benzofuran-Oxadiazole-Thio-Acetamides ()

Compounds like 2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide (Compound 2a) feature oxadiazole and benzofuran rings.

  • Key Differences: Oxadiazole’s electron-deficient nature vs. quinazoline’s electron-rich system alters binding affinity in enzymatic assays.

Thiazole-Pyrazole Acetamides ()

Example: 2-(5-(4-Dimethylaminophenyl)-3-phenyl-4,5-dihydropyrazol-1-yl)-N-(4-phenylthiazol-2-yl)acetamide (Compound 8c)

  • Structural Contrast : Thiazole and pyrazole rings replace quinazoline and isoxazole.
  • Implications : Pyrazole’s hydrogen-bonding capacity and thiazole’s sulfur atom may enhance analgesic activity through COX or TRP channel modulation, diverging from quinazoline’s typical targets .

Biological Activity

Acetamide, 2-[[2-(tert-butyl)-4-quinazolinyl]thio]-N-(5-methyl-3-isoxazolyl)- is a synthetic compound that has garnered attention in medicinal chemistry due to its complex molecular structure and potential biological activities. This article will explore its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a quinazoline moiety linked via a thioether bond to a tert-butyl group and an isoxazole substituent. Its chemical formula is C18H20N4O2SC_{18}H_{20}N_{4}O_{2}S, with a molecular weight of approximately 356.44 g/mol. The presence of the tert-butyl group enhances its lipophilicity, which may improve membrane permeability and bioavailability compared to similar compounds lacking such modifications.

Biological Activity Overview

Research indicates that compounds with structural similarities to Acetamide, 2-[[2-(tert-butyl)-4-quinazolinyl]thio]-N-(5-methyl-3-isoxazolyl)- exhibit various biological activities, including:

  • Anticancer Properties : Compounds containing quinazoline derivatives have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Activity : Some derivatives have demonstrated effectiveness against gram-positive and gram-negative bacteria.
  • Anti-inflammatory Effects : Certain quinazoline-related compounds have been noted for their anti-inflammatory properties.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis is crucial for understanding how modifications to the compound's structure affect its biological activity. For example, the inclusion of specific functional groups can enhance or diminish activity against targeted biological pathways.

Table 1: Comparison of Similar Compounds

Compound NameStructure FeaturesBiological Activity
2-[[(1-Methylbenzimidazol-2-yl)thio]methyl]-N-(4-pyridinyl)acetamideContains benzimidazole and pyridineAnticancer properties
2-[[(4-Morpholinophenyl)thio]acetate]Morpholine substituentAntimicrobial activity
4-(tert-butyl)quinazoline derivativesQuinazoline coreAnti-inflammatory effects

This table illustrates how different structural features correlate with specific biological activities, highlighting the potential of Acetamide, 2-[[2-(tert-butyl)-4-quinazolinyl]thio]-N-(5-methyl-3-isoxazolyl)- in medicinal applications.

Future Directions in Research

The unique structure of Acetamide, 2-[[2-(tert-butyl)-4-quinazolinyl]thio]-N-(5-methyl-3-isoxazolyl)- presents opportunities for further research:

  • Mechanistic Studies : Understanding the mechanisms by which this compound interacts with biological targets will be essential for developing therapeutic applications.
  • Synthetic Modifications : Exploring various synthetic pathways to modify the compound could lead to enhanced efficacy or selectivity in biological applications.

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